4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with chloroacetic acid under basic conditions to form 2-amino-4-thiazoleacetic acid . This intermediate can then be further reacted with 3,4-dichlorobenzylamine and an appropriate coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and dichlorophenyl group play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-thiazoleacetic acid: A simpler analog with similar structural features but lacking the dichlorophenyl group.
4-Thiazolecarboxylic acid: Another thiazole derivative with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its versatility in various applications.
Properties
CAS No. |
927986-31-0 |
---|---|
Molecular Formula |
C14H12Cl2N2O3S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-[2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-10-2-1-8(3-11(10)16)6-17-12(19)5-13-18-9(7-22-13)4-14(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21) |
InChI Key |
DOVLYVGIIPQMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC2=NC(=CS2)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.